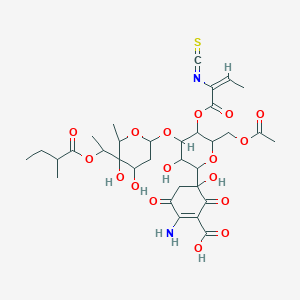
O-Demethylpaulomycin A
Beschreibung
O-Demethylpaulomycin A is a quinone antibiotic produced by Streptomyces paulus strain 273 through fermentation. It belongs to the paulomycin family, characterized by a complex glycosylated structure with a quinone moiety. Its molecular formula is C₃₃H₄₄N₂O₁₇S (molecular weight: 796.76 g/mol), and it exhibits antimicrobial activity against gram-positive bacteria, though its potency is notably lower than that of paulomycin A . The compound was first isolated in 1988 alongside other derivatives, including O-demethylpaulomycin B and hydrogen sulfide adducts of paulomycins (U-77,802 and U-77,803) .
Eigenschaften
CAS-Nummer |
113603-74-0 |
|---|---|
Molekularformel |
C33H44N2O17S |
Molekulargewicht |
772.8 g/mol |
IUPAC-Name |
3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C33H44N2O17S/c1-7-13(3)30(43)49-15(5)33(46)14(4)48-21(9-20(33)38)51-26-24(39)28(32(45)10-18(37)23(34)22(27(32)40)29(41)42)50-19(11-47-16(6)36)25(26)52-31(44)17(8-2)35-12-53/h8,13-15,19-21,24-26,28,34,38-40,45-46H,7,9-11H2,1-6H3,(H,41,42)/b17-8+,34-23? |
InChI-Schlüssel |
KDRLCZSKCPVIST-CAOOACKPSA-N |
SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Isomerische SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)/C(=C\C)/N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |
Kanonische SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |
Synonyme |
O-demethylpaulomycin A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
O-Methylation Impact : The absence of the O-methyl group in this compound reduces its hydrophobicity and likely contributes to its diminished antimicrobial efficacy compared to paulomycin A. This aligns with studies showing that methylation enhances membrane penetration in gram-positive pathogens .
Stereochemical Variations : Senfolomycins A and B differ from paulomycins in the stereochemistry of their OCH₃ groups, which influences their binding affinity to bacterial targets. For instance, senfolomycin A’s activity mirrors paulomycin E, while senfolomycin B (a dihydro derivative) aligns with paulomycin F .
Hydrogen Sulfide Adducts : Paulomycin A’s hydrogen sulfide adduct (U-77,802) exhibits enhanced stability and potency, a feature absent in O-demethylpaulomycin derivatives .
Research Findings and Implications
Structural Elucidation : NMR and mass spectrometry studies confirmed that this compound’s reduced activity stems from the loss of the O-methyl group, which disrupts interactions with bacterial ribosomes .
Resistance Mechanisms: Paulomycins and their derivatives, including this compound, are less prone to efflux pump-mediated resistance in S.
Biosynthetic Insights: The paulomycin biosynthetic gene cluster in Streptomyces paulus includes enzymes responsible for O-methylation, explaining why this compound is a minor metabolite under standard fermentation conditions .
Q & A
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


